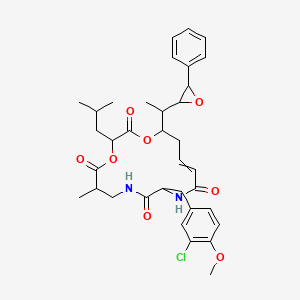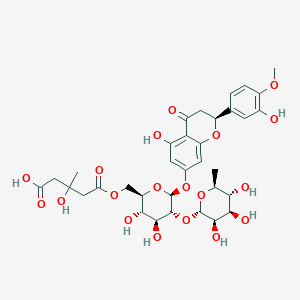![molecular formula C34H36F3N3O4S2 B10837256 2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid](/img/structure/B10837256.png)
2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-677954, also known as sodelglitazar, is a small molecule drug developed by GlaxoSmithKline. It is a potent agonist of peroxisome proliferator-activated receptors (PPARs), specifically targeting PPARα. This compound has been investigated for its potential therapeutic applications in treating metabolic diseases such as type 2 diabetes mellitus and dyslipidemias .
Preparation Methods
The synthesis of GSK-677954 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
GSK-677954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a model for studying PPAR agonists and their interactions with receptors.
Biology: It is used to investigate the biological pathways and mechanisms involved in metabolic diseases.
Medicine: GSK-677954 has been explored for its therapeutic potential in treating type 2 diabetes mellitus and dyslipidemias.
Industry: The compound’s properties make it a candidate for developing new drugs targeting metabolic disorders
Mechanism of Action
GSK-677954 exerts its effects by activating PPARα, a nuclear receptor involved in regulating lipid metabolism and glucose homeostasis. Upon activation, PPARα modulates the expression of genes involved in fatty acid oxidation, lipid transport, and glucose metabolism. This leads to improved insulin sensitivity, reduced lipid levels, and better overall metabolic control .
Comparison with Similar Compounds
GSK-677954 is unique in its potent activation of PPARα compared to other similar compounds. Some similar compounds include:
Pioglitazone: A PPARγ agonist used to treat type 2 diabetes mellitus.
Rosiglitazone: Another PPARγ agonist with similar applications.
Fenofibrate: A PPARα agonist used to treat hyperlipidemia.
Compared to these compounds, GSK-677954 offers a unique profile of PPARα activation, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C34H36F3N3O4S2 |
|---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C34H36F3N3O4S2/c1-4-33(5-2,32(41)42)44-27-14-16-28(17-15-27)45-22-29-30(38-31(46-29)23-6-8-24(9-7-23)34(35,36)37)40-20-18-39(19-21-40)25-10-12-26(43-3)13-11-25/h6-17H,4-5,18-22H2,1-3H3,(H,41,42) |
InChI Key |
COHCTXOFKQXTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)OC1=CC=C(C=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g][3,1]benzoxazin-4-one](/img/structure/B10837177.png)
![3-(6-cyanopyridin-3-yl)-N-cyclopropylimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B10837182.png)
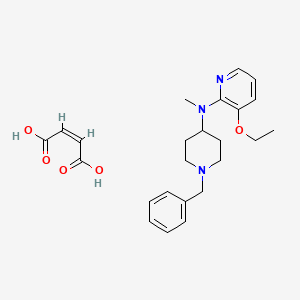
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B10837194.png)

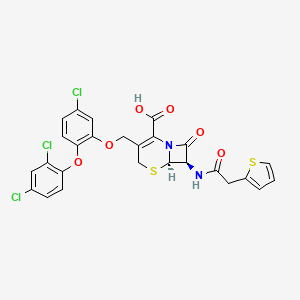
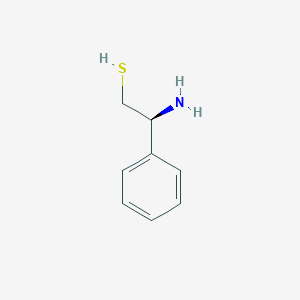
![3-[[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837236.png)
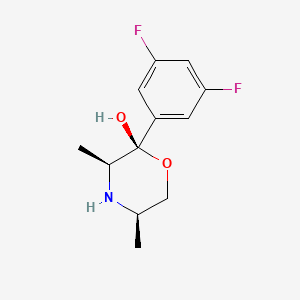
![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)
![2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)
![Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate](/img/structure/B10837284.png)
